Multi-Target Screening Selectivity Profile Demonstrates Targeted Inactivity Against GPR151, FBW7, MITF, and TEAD-YAP
In stark contrast to the active M4 PAM congeners based on the same 3-amino-4,6-dimethylthieno[2,3-b]pyridine core [2], this specific phenylpiperazine derivative was found to be inactive across four orthogonal HTS assays: GPR151 activator (AID 1508602), FBW7 E3 ligase activator (AID 1259310), MITF inhibitor (AID 1259374), and TEAD-YAP inhibitor (AID 1259422) [1]. This defined, multi-target inactivity profile is a differentiating feature when a silent compound is required for counter-screening or as a negative control alongside active thienopyridine probes.
| Evidence Dimension | Multi-target HTS activity outcome (Active vs. Inactive) |
|---|---|
| Target Compound Data | GPR151 activator: Inactive; FBW7 activator: Inactive; MITF inhibitor: Inactive; TEAD-YAP inhibitor: Inactive |
| Comparator Or Baseline | Active 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide M4 PAMs (class-level: known to exhibit target engagement) |
| Quantified Difference | Complete inactivity vs. active engagement (class-level inference for the comparator) |
| Conditions | Cell-based and AlphaScreen-based high-throughput screening assays at the Scripps Research Institute Molecular Screening Center |
Why This Matters
This verified inactivity across diverse biological targets makes the compound a reliable negative control for assay development and counter-screening, where a structurally matched but pharmacologically silent analog of an active thienopyridine series is required.
- [1] PubChem BioAssay Summary for CID 1187994. National Center for Biotechnology Information. Retrieved via PubChem PUG REST API. View Source
- [2] Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes – Part 2. PMC, 2021. View Source
